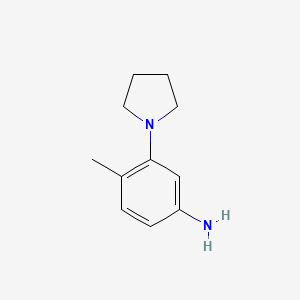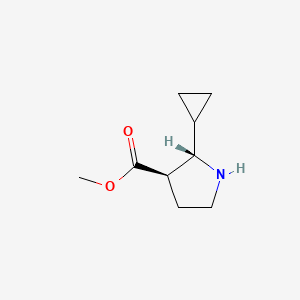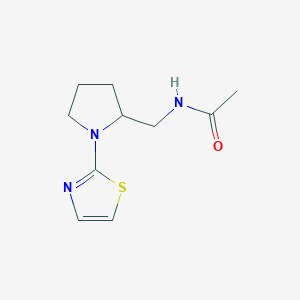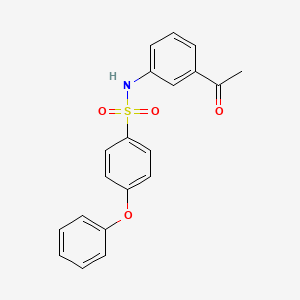
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone, is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the potential characteristics and behaviors of the compound of interest. For instance, the first paper describes the synthesis of 3-(2-pyridyl)triazolo[1,5-a]pyridine, which shares the triazolopyridine moiety with the compound . The second paper discusses organotin(IV) complexes with ligands derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, indicating the relevance of pyrrolidinyl methanone structures in coordination chemistry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazine with di-2-pyridyl ketone under reflux in a methanol-water mixture . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate triazolyl and methoxypyridinyl substituents. The second paper does not provide direct synthesis methods for the compound of interest but does indicate that pyrrolidinyl methanone structures can be modified to form ligands for metal complexes .
Molecular Structure Analysis
X-ray diffraction was used to characterize the crystal structure of 3-(2-pyridyl)triazolo[1,5-a]pyridine and its copper complex . This technique could also be applied to determine the molecular structure of the compound , providing insights into its geometry and electronic configuration. The organotin(IV) complexes discussed in the second paper were characterized by various spectroscopic methods, suggesting that similar techniques could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The first paper does not discuss specific chemical reactions of the synthesized compound beyond its ability to act as a ligand in metal complexes . The second paper, however, indicates that the ligands derived from pyrrolidinyl methanone can coordinate with organotin(IV) atoms through multiple sites, suggesting that the compound may also exhibit diverse reactivity and the potential to form complexes .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not directly reported, the related compounds in the papers provide some context. The low molar conductance values of the organotin(IV) complexes suggest that they are nonelectrolytes . This property could be relevant to the compound if it forms similar complexes. Additionally, the antimicrobial activities of the organotin(IV) complexes indicate potential biological relevance, which could also be a property of the compound if it exhibits similar biological activity .
Future Directions
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-20-12-11(3-2-5-14-12)13(19)17-7-4-10(9-17)18-8-6-15-16-18/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDJBEKZRVQBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

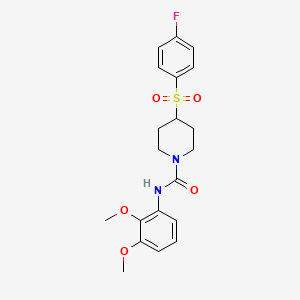
![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)
![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)
